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molecular formula C19H22N2O2 B8523181 tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B8523181
M. Wt: 310.4 g/mol
InChI Key: QPRNKPDMJCCRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384931B2

Procedure details

3-Quinolineboronic acid (250 mg, 1.4 mmol) and tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (580 mg, 1.8 mmol) were combined and dissolved in a mixture of toluene (10 mL) and ethanol (1 mL). 2M aqueous sodium bicarbonate solution (1.5 mL, 3.0 mmol) was added to the mixture followed by lithium chloride (180 mg, 4.2 mmol). Nitrogen gas was bubbled through the mixture for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (75 mg, 0.07 mmol) was added to the mixture. Reaction was heated at reflux for 3.5 hours. Mixture was cooled to room temperature and diluted with ethyl acetate (50 mL). Mixture was washed successively with water (2×30 mL) and brine (20 mL). Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Silica gel chromatography afforded the desired product as lightly colored oil in 76% yield. MS m/e (M−C4H8+H)+=255.1.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
75 mg
Type
catalyst
Reaction Step Seven
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](B(O)O)[CH:2]=1.FC(F)(F)S(O[C:20]1[CH2:25][CH2:24][N:23]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH:21]=1)(=O)=O.C(=O)(O)[O-].[Na+].[Cl-].[Li+]>C1(C)C=CC=CC=1.C(O)C.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:20]2[CH2:25][CH2:24][N:23]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH:21]=2)[CH:2]=1 |f:2.3,4.5,^1:61,63,82,101|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)B(O)O
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
180 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
75 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the mixture for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
WASH
Type
WASH
Details
Mixture was washed successively with water (2×30 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C1=CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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